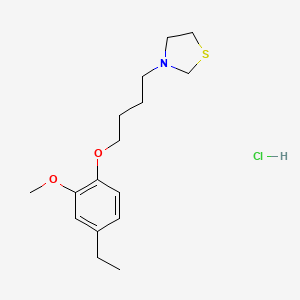
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is a synthetic organic compound with the molecular formula C16H26ClNO2S. It is known for its unique chemical structure, which includes a thiazolidine ring and a phenoxy group. This compound is utilized in various scientific research fields due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-2-methoxyphenol and 4-bromobutylamine.
Formation of Intermediate: The 4-ethyl-2-methoxyphenol reacts with 4-bromobutylamine under basic conditions to form 4-(4-ethyl-2-methoxyphenoxy)butylamine.
Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(4-Methyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
- 3-(4-(4-Ethyl-2-hydroxyphenoxy)butyl)thiazolidine hydrochloride
- 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)imidazolidine hydrochloride
Uniqueness
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is unique due to its specific combination of a thiazolidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
38914-46-4 |
|---|---|
Fórmula molecular |
C16H26ClNO2S |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
3-[4-(4-ethyl-2-methoxyphenoxy)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H25NO2S.ClH/c1-3-14-6-7-15(16(12-14)18-2)19-10-5-4-8-17-9-11-20-13-17;/h6-7,12H,3-5,8-11,13H2,1-2H3;1H |
Clave InChI |
JDOXVHPRZCHELK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCCCCN2CCSC2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


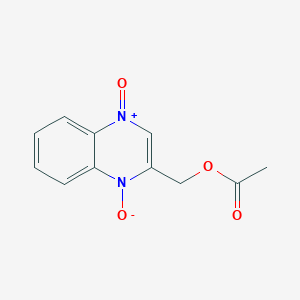
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)


![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
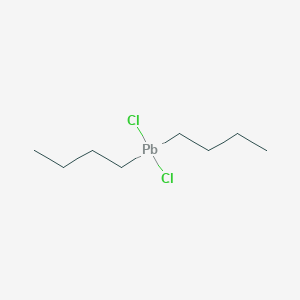
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
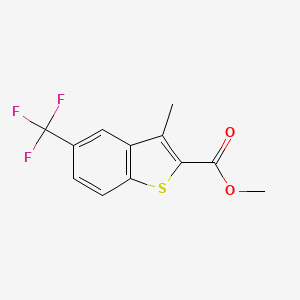
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
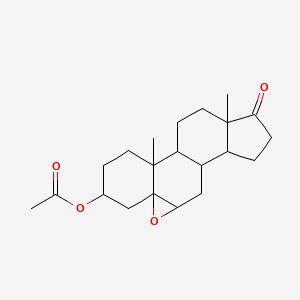

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
